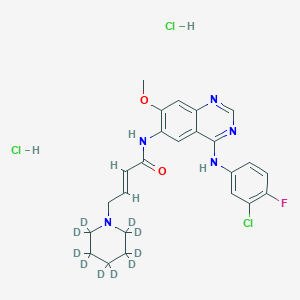
Dacomitinib-d10 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacomitinib-d10 (dihydrochloride) is a deuterium-labeled form of Dacomitinib dihydrochloride. Dacomitinib is a specific and irreversible inhibitor of the ERBB family of kinases, including epidermal growth factor receptor (EGFR), ERBB2, and ERBB4 . This compound is primarily used in scientific research and drug development processes.
Preparation Methods
The preparation of Dacomitinib involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is subjected to methoxylation in an alkali/methanol system to obtain N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with an acyl chloride compound in an N-methylpyrrolidone solvent to obtain the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain Dacomitinib.
Chemical Reactions Analysis
Dacomitinib-d10 (dihydrochloride) undergoes several types of chemical reactions:
Scientific Research Applications
Dacomitinib-d10 (dihydrochloride) has several scientific research applications:
Mechanism of Action
Dacomitinib-d10 (dihydrochloride) exerts its effects by irreversibly binding to the kinase domains of EGFR, ERBB2, and ERBB4. This binding inhibits tyrosine kinase autophosphorylation, leading to a reduction in tumor growth and regression . The compound is particularly effective against EGFR mutations such as exon 19 deletion and exon 21 L858R substitution .
Comparison with Similar Compounds
Dacomitinib-d10 (dihydrochloride) is compared with other similar compounds, such as:
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor with reversible binding.
Erlotinib: Another first-generation EGFR inhibitor with reversible binding.
Osimertinib: A third-generation EGFR inhibitor with irreversible binding, similar to Dacomitinib.
Dacomitinib-d10 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles .
Properties
Molecular Formula |
C24H27Cl3FN5O2 |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide;dihydrochloride |
InChI |
InChI=1S/C24H25ClFN5O2.2ClH/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);2*1H/b6-5+;;/i2D2,3D2,4D2,9D2,10D2;; |
InChI Key |
LXKDPSJRGPJVSA-CGPQFTACSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


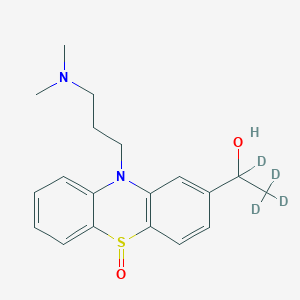

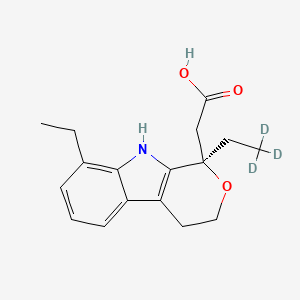

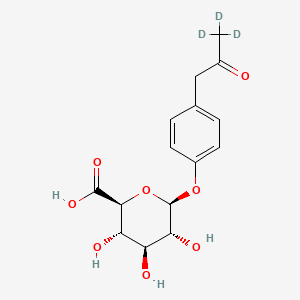

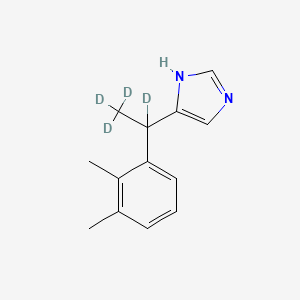
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
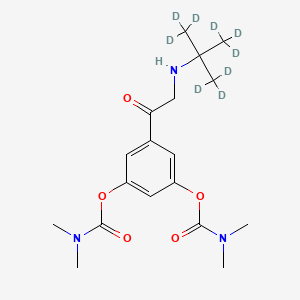
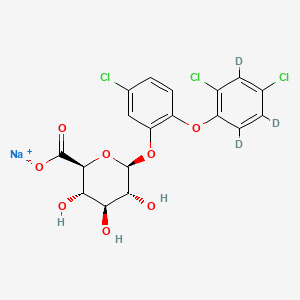
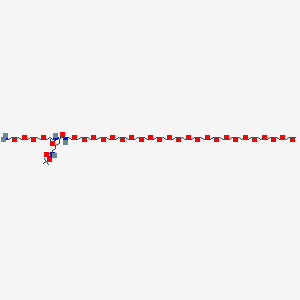
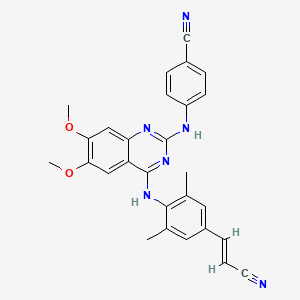

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
